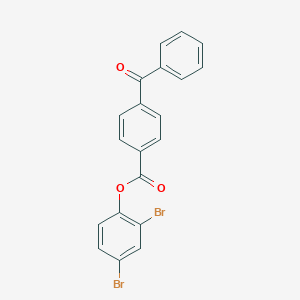

2,4-Dibromophenyl 4-benzoylbenzoate

Descripción

2,4-Dibromophenyl 4-benzoylbenzoate is an aromatic ester compound characterized by a phenyl ring substituted with two bromine atoms at the 2- and 4-positions, esterified to a 4-benzoyl-substituted benzoic acid moiety. This structure confers unique electronic and steric properties due to the electron-withdrawing bromine atoms and the extended conjugation from the benzoyl group.

Propiedades

Fórmula molecular |

C20H12Br2O3 |

|---|---|

Peso molecular |

460.1g/mol |

Nombre IUPAC |

(2,4-dibromophenyl) 4-benzoylbenzoate |

InChI |

InChI=1S/C20H12Br2O3/c21-16-10-11-18(17(22)12-16)25-20(24)15-8-6-14(7-9-15)19(23)13-4-2-1-3-5-13/h1-12H |

Clave InChI |

NKMMMRUSSRNFHA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3=C(C=C(C=C3)Br)Br |

SMILES canónico |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3=C(C=C(C=C3)Br)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis compare 2,4-dibromophenyl 4-benzoylbenzoate with analogous brominated benzoate derivatives, focusing on structural features, substituent effects, and inferred properties.

Table 1: Structural Comparison of Brominated Benzoate Derivatives

Key Comparative Analysis:

In contrast, the carbohydrazonoyl group in 342788-87-8 introduces nucleophilic hydrazine-like reactivity, enabling participation in condensation or coordination chemistry . The nitrobenzamido group in the compound from may further polarize the ester bond, accelerating hydrolysis compared to brominated derivatives .

This contrasts with the oxazolyl substituent in 352558-83-9, which introduces a heterocyclic ring that may alter solubility and hydrogen-bonding capacity . The 2-chlorophenyl group in 352558-83-9 adds steric bulk and lipophilicity, which could enhance membrane permeability in biological systems compared to the less bulky brominated phenyl groups .

Biological Implications :

- While direct biological data for 2,4-dibromophenyl 4-benzoylbenzoate is unavailable, structurally related brominated benzoates (e.g., 342788-87-8) are often explored for antimicrobial or anticancer activity due to halogen-mediated interactions with biomolecules .

- The nitro group in ’s compound is associated with prodrug activation mechanisms, suggesting divergent biological pathways compared to purely brominated analogs .

Research Findings and Limitations

- Thermal Stability: Brominated aromatic esters generally exhibit high thermal stability. The 2,4-dibromo substitution likely increases melting points compared to mono-substituted derivatives, though experimental data is needed for confirmation.

- Synthetic Utility: The benzoyl group in the target compound may facilitate photo-induced [2+2] cycloadditions, a property less pronounced in nitro- or carbohydrazonoyl-substituted analogs .

- Gaps in Data : Experimental comparisons of solubility, crystallinity, and bioactivity are absent in the provided evidence, highlighting the need for further studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.